4-(4-Methoxy-3-methylphenyl)phenol
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Overview
Description
4-(4-Methoxy-3-methylphenyl)phenol is an organic compound with the molecular formula C14H14O2 It is a derivative of phenol, characterized by the presence of a methoxy group and a methyl group on the aromatic ring
Preparation Methods
The synthesis of 4-(4-Methoxy-3-methylphenyl)phenol can be achieved through several methods. One common synthetic route involves the Ullmann reaction, where 4-iodophenol reacts with 3-methoxyphenol in the presence of a copper catalyst. The reaction is followed by demethylation using hydrobromic acid in acetic acid . Another method involves the use of p-anisaldehyde, which is dissolved in dichloromethane and reacted with (o-NO2PhSe)2 and hydrogen peroxide . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Methoxy-3-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding hydroxy compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the aromatic ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
4-(4-Methoxy-3-methylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)phenol involves its ability to scavenge free radicals and inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, it acts as an inhibitor in radical polymerization processes, preventing the formation of long polymer chains and ensuring the stability of monomers .
Comparison with Similar Compounds
4-(4-Methoxy-3-methylphenyl)phenol can be compared to other phenol derivatives such as:
4-Methoxyphenol: Similar in structure but lacks the methyl group, making it less sterically hindered and slightly different in reactivity.
3-Methoxyphenol: The methoxy group is positioned differently, affecting its electronic properties and reactivity.
4-Methylphenol: Lacks the methoxy group, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-9-12(5-8-14(10)16-2)11-3-6-13(15)7-4-11/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWABNAHHUULZKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653582 |
Source
|
Record name | 4'-Methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177101-79-9 |
Source
|
Record name | 4'-Methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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